molecular formula C9H8BrClO2 B2367229 3-(4-Bromo-2-chlorophenyl)propanoic acid CAS No. 1261725-56-7

3-(4-Bromo-2-chlorophenyl)propanoic acid

Cat. No.: B2367229
CAS No.: 1261725-56-7
M. Wt: 263.52
InChI Key: VCIKFHHUZOYOQF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a suitable precursor. One common method is the bromination of 3-(4-chlorophenyl)propanoic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding the parent phenylpropanoic acid.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(4-chlorophenyl)propanoic acid or 3-phenylpropanoic acid.

    Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    3-(4-Bromo-2-fluorophenyl)propanoic acid: Substitution of chlorine with fluorine can alter the compound’s properties and applications.

    3-(4-Bromo-2-methylphenyl)propanoic acid:

Uniqueness

3-(4-Bromo-2-chlorophenyl)propanoic acid is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKFHHUZOYOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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